

# An In-depth Technical Guide to the Toxicological Profile of Isoborneol

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## Compound of Interest

Compound Name: *Isoborneol*

Cat. No.: *B047673*

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## Introduction

Isoborneol (CAS No. 124-76-5) is a bicyclic monoterpene alcohol and a derivative of camphor. It exists as a white solid with a characteristic camphor-like odor and is found in various plants. [1] Due to its use in fragrance formulations, consumer products, and as a chemical intermediate, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human and environmental safety. This document provides a comprehensive overview of the available toxicological data for isoborneol, focusing on key endpoints relevant to safety and regulatory evaluation.

## Toxicological Data Summary

The toxicological profile of isoborneol has been evaluated across several key endpoints. Much of the data is derived from studies on isoborneol itself or through "read-across" approaches using data from structurally similar analogs like l-borneol and isobornyl acetate.

## Acute Toxicity

Isoborneol exhibits low acute toxicity via oral and dermal routes of administration.

Table 1: Acute Toxicity of Isoborneol

Route	Species	LD50 Value	Reference(s)
Oral	Rat	5,033 - 5,200 mg/kg	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Oral	Mouse	1,750 mg/kg	<a href="#">[3]</a>
Dermal	Rabbit	>5,000 mg/kg (>5 g/kg)	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>

## Repeated Dose Toxicity

Sub-chronic toxicity data is primarily based on a read-across analog. A 13-week oral gavage study in rats established a No-Observed-Adverse-Effect-Level (NOAEL).

Table 2: Repeated Dose Toxicity of Isoborneol (via Read-Across Analog)

Study Duration	Species	Route	NOAEL	Key Findings	Reference(s)
13-week	Rat	Gavage	15 mg/kg/day	This value was determined to be the most conservative for risk assessment.	<a href="#">[7]</a>

Prolonged or repeated ingestion may affect the liver and blood, and repeated inhalation may affect the blood, respiration, and liver.[\[3\]](#)

## Genotoxicity

Isoborneol has been evaluated for its genotoxic potential using a battery of in vitro tests and has been found to be non-genotoxic.[\[7\]](#)

Table 3: Genotoxicity of Isoborneol and Analogs

Assay	Test System	Metabolic Activation (S9)	Result	Reference(s)
BlueScreen™ Assay	Not specified	With and without	Negative	[7]
Ames Test (l-borneol)	Salmonella typhimurium	With and without	Negative	[7]
Micronucleus Test (l-borneol)	Not specified	Not specified	Negative	[7]

## Carcinogenicity

There is currently no data available to suggest that isoborneol has carcinogenic effects.[4]

## Reproductive and Developmental Toxicity

The assessment of reproductive and developmental toxicity for isoborneol is based on read-across data from isobornyl acetate.

Table 4: Reproductive and Developmental Toxicity (via Read-Across from Isobornyl Acetate)

Endpoint	NOAEL	Margin of Exposure (MOE)	Conclusion	Reference(s)
Developmental Toxicity	1000 mg/kg/day	66,667	Adequate at current use levels	[7]
Reproductive Toxicity	300 mg/kg/day	20,000	Adequate at current use levels	[7]

## Skin and Eye Irritation/Sensitization

Isoborneol is considered to be a skin and eye irritant.[2][3][6] However, it does not present a significant concern for skin sensitization at current exposure levels.[7]

- Skin Irritation: Classified as causing skin irritation.[2][6]
- Eye Irritation: Causes serious eye irritation.[2]
- Skin Sensitization: A human maximization test with 10% isoborneol in petrolatum showed no sensitization reactions.[7] Based on available data, isoborneol is not considered a skin sensitizer.[7]

## Other Toxicological Endpoints

- Respiratory Toxicity: May cause respiratory irritation.[2][6] Due to a lack of specific inhalation data, a definitive risk assessment for local respiratory effects could not be completed, though exposure levels are below the Threshold of Toxicological Concern (TTC) for Cramer Class I compounds.[7]
- Phototoxicity/Photoallergenicity: Based on its UV/Vis absorption spectra, isoborneol is not expected to be phototoxic or photoallergenic.[7]
- Toxicokinetics: While no human toxicokinetic studies were located, animal data suggests that isoborneol can be metabolized to camphor.[8] It is absorbed following oral, dermal, and inhalation exposure.[9]

## Experimental Protocols & Methodologies

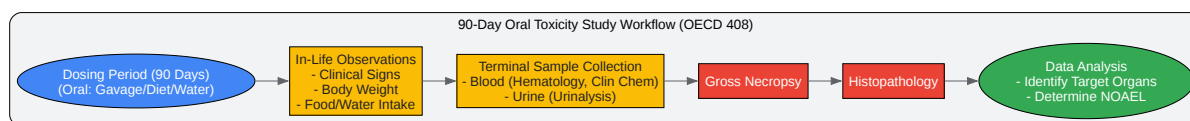
Detailed experimental protocols are critical for the interpretation and replication of toxicological studies. Below are generalized methodologies for key toxicological assays.

### Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This study provides information on health hazards arising from repeated oral exposure to a substance for 90 days.[10][11]

- Test Species: Typically rats.[10]
- Administration: The test substance is administered daily via oral gavage, in the diet, or in drinking water.[10]

- Dose Levels: At least three dose levels and a concurrent control group are used.[11]
- Observations: Include daily clinical observations, weekly body weight and food/water consumption measurements, ophthalmological examinations, hematology, and clinical biochemistry.[10]
- Pathology: At the end of the study, all animals undergo a gross necropsy, and a comprehensive set of tissues is examined histopathologically.[10]



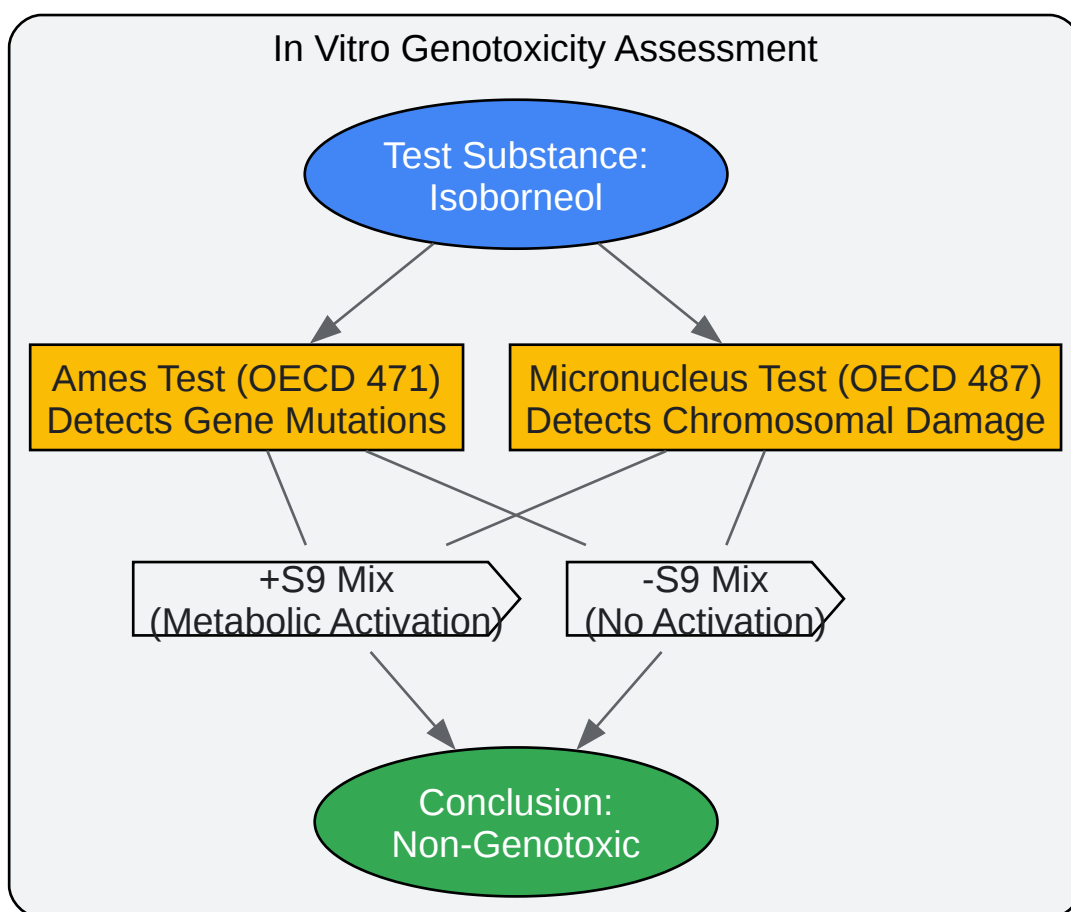
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Workflow for a 90-Day Oral Toxicity Study.

## In Vitro Genotoxicity Test Battery

A standard battery of tests is used to assess the genotoxic potential of a substance by examining different genetic endpoints.[12][13]

- Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations (base-pair substitutions and frameshifts).[13] The substance is tested with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[7]
- In Vitro Micronucleus Test (OECD Guideline 487): This assay identifies substances that cause chromosomal damage. It detects micronuclei in the cytoplasm of interphase cells, which originate from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.[14]



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